(2R)-2-azaniumyl-5-methylhex-4-enoate
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Overview
Description
(2R)-2-azaniumyl-5-methylhex-4-enoate is a chiral amino acid derivative with a unique structure that includes an amino group, a carboxylate group, and a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-azaniumyl-5-methylhex-4-enoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylhex-4-enoic acid and an appropriate amine.
Amidation Reaction: The carboxylic acid group of 5-methylhex-4-enoic acid is activated using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine. The activated carboxylic acid then reacts with the amine to form the amide bond.
Hydrogenation: The double bond in the resulting compound can be selectively hydrogenated using a palladium catalyst under mild conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-azaniumyl-5-methylhex-4-enoate undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized using reagents like potassium permanganate or osmium tetroxide to form diols.
Reduction: The double bond can be reduced to a single bond using hydrogenation with palladium on carbon.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of diols from the double bond.
Reduction: Formation of (2R)-2-azaniumyl-5-methylhexanoate.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
(2R)-2-azaniumyl-5-methylhex-4-enoate has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a substrate for various biochemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-2-azaniumyl-5-methylhex-4-enoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the carboxylate group can participate in ionic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-azaniumyl-5-methylhex-4-enoate: The enantiomer of (2R)-2-azaniumyl-5-methylhex-4-enoate, which may have different biological activities due to its stereochemistry.
(2R)-2-azaniumyl-5-methylhexanoate: The fully saturated analog, which lacks the double bond and may have different reactivity and applications.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of a double bond, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2R)-2-azaniumyl-5-methylhex-4-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5(2)3-4-6(8)7(9)10/h3,6H,4,8H2,1-2H3,(H,9,10)/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRARHOAIGIRUNR-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C(=O)[O-])[NH3+])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@H](C(=O)[O-])[NH3+])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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